Synthesis Methods
The synthesis of MSX-3 hydrate involves several key steps:
The final product is purified through crystallization techniques, yielding MSX-3 hydrate in a solid form with a purity of at least 98% as determined by high-performance liquid chromatography .
Structural Characteristics
The molecular structure of MSX-3 hydrate can be described as follows:
Crystallographic studies have shown that MSX-3 hydrate forms stable crystalline structures that are essential for its solubility and interaction with biological receptors. These structural characteristics facilitate its role as a selective antagonist for the adenosine A2A receptor .
Reactivity Profile
MSX-3 hydrate primarily engages in interactions with adenosine receptors, particularly the A2A subtype. Key reactions include:
Experimental data suggest that co-administration with other compounds like 7,8-dihydroxyflavone enhances its effects on neuronal excitability and plasticity .
Biological Mechanism
MSX-3 functions primarily as an antagonist of the adenosine A2A receptor. Its mechanism involves:
This dual action highlights its potential therapeutic applications in conditions characterized by impaired neuroplasticity or respiratory dysfunction.
Properties Overview
MSX-3 hydrate exhibits several notable physical and chemical properties:
These properties are critical for its application in pharmacological research and development .
Scientific Applications
MSX-3 hydrate serves several important roles in scientific research:
MSX-3 hydrate (3,7-Dihydro-8-[(1E)-2-(3-methoxyphenyl)ethenyl]-7-methyl-3-[3-(phosphonooxy)propyl]-1-(2-propynyl)-1H-purine-2,6-dione Disodium Salt) exemplifies a sophisticated prodrug approach to enhance blood-brain barrier permeability and bioavailability of adenosine receptor antagonists. As a phosphate prodrug of the active metabolite MSX-2, MSX-3 undergoes enzymatic hydrolysis in vivo by alkaline phosphatases, which cleave the phosphate ester moiety to liberate the bioactive molecule. This design circumvents the inherent hydrophilicity of phosphates by utilizing the disodium salt hydrate form to achieve sufficient aqueous solubility (>5 mg/mL at 60°C) while maintaining the compound's ability to cross biological membranes in its intact form [2] [7]. The strategic incorporation of the phosphonooxypropyl group serves dual purposes: it functions as a metabolically labile pro-group while simultaneously positioning the phosphate for optimal enzyme-substrate recognition during conversion [7].
This prodrug strategy significantly improves the pharmacokinetic profile compared to non-phosphorylated analogs. In vivo studies demonstrate that systemic administration of MSX-3 effectively delivers therapeutically relevant concentrations of the A₂A receptor antagonist to the central nervous system, as evidenced by its ability to reverse dopamine D2 antagonist-induced effort-related deficits in rodent models [1]. The prodrug's controlled conversion kinetics ensure sustained receptor engagement without the sharp plasma concentration peaks associated with direct administration of the active compound, thereby providing a more stable pharmacodynamic response [7].
The synthesis of MSX-3 hydrate involves sequential functionalization of the xanthine core to achieve precise regiochemistry essential for A₂A receptor affinity. The synthetic pathway commences with the N-alkylation of 3,7-dimethylxanthine using 3-bromopropanol under controlled basic conditions to selectively functionalize the N3 position. Subsequent phosphorylation of the terminal hydroxyl group employs phosphorus oxychloride followed by hydrolysis, yielding the key phosphonomonoester intermediate. The N7 position is then selectively deprotonated using sodium hydride and alkylated with propargyl bromide to install the 1-(2-propynyl) group, while the C8 position is modified via a palladium-catalyzed Heck coupling with (E)-2-(3-methoxyphenyl)ethenyl to complete the core structure [7].
The final transformation involves counterion exchange to the disodium salt and crystallization as a hydrate. This process requires meticulous stoichiometric control during sodium hydroxide addition to achieve complete diacid neutralization without degradation of the acid-labile purine ring. Crystallization from aqueous ethanol yields the pale yellow solid hydrate with ≥98% purity (HPLC), as confirmed by chromatographic and spectroscopic analyses [2] [4]. The hydrate form enhances stability by reducing lattice energy and providing crystalline water molecules that shield the compound from atmospheric oxidation. Strict storage conditions (-20°C with protection from light) are necessary due to the compound's photosensitivity and air sensitivity, which can lead to decomposition through radical-mediated pathways or hydrolysis of the labile phosphate ester [2] [3].
Table 1: Physicochemical Properties of MSX-3 Hydrate
Property | Specification | Analytical Method |
---|---|---|
Molecular Formula | C₂₁H₂₃N₄O₇P·2Na·H₂O | High-res MS |
Molecular Weight | 518.37 g/mol | Calculated |
Appearance | Pale yellow solid | Visual |
Purity | ≥98% | HPLC |
Water Solubility | >5 mg/mL at 60°C | Solution turbidimetry |
Storage Stability | >3 years at -20°C (dry, dark) | Long-term stability |
Critical Functional Groups | Phosphonooxypropyl, propynyl, ethenyl | FT-IR/NMR |
The phosphonooxypropyl group at the N3 position serves as more than a prodrug enabler—it critically influences molecular recognition at the adenosine A₂A receptor orthosteric site. Molecular docking simulations reveal that the anionic phosphate group, upon liberation of MSX-2, forms salt bridges with Lys150 and hydrogen bonds with Asn253 in the human A₂A receptor binding pocket. This ionic interaction contributes significantly to the compound's submicromolar binding affinity (Ki ≈ 10-30 nM) and receptor subtype selectivity (>50-fold selectivity over A₁ receptors) [7]. The propynyl group at N1 enhances receptor residence time through hydrophobic interactions with Phe168 and π-stacking with the xanthine core, effectively reducing dissociation kinetics [1] [7].
The E-configured 8-(3-methoxystyryl) substituent is essential for antagonistic efficacy. The vinyl spacer optimally positions the 3-methoxyphenyl ring within a lipophilic subpocket formed by transmembrane helices 6 and 7, where the methoxy oxygen forms a critical hydrogen bond with Ser277. Structure-activity relationship (SAR) studies demonstrate that Z-isomerization or methoxy removal reduces binding affinity by 10-20 fold, confirming the pharmacophoric necessity of this motif [7]. This precise spatial arrangement enables MSX-3 to competitively block adenosine binding while preventing receptor activation through steric hindrance of the transmembrane helix rearrangement required for G-protein coupling [1] [5].
Table 2: Functional Group Contributions to Pharmacological Activity
Structural Feature | Molecular Interaction | Biological Consequence |
---|---|---|
Phosphonooxypropyl (N3) | Salt bridges with Lys150, H-bond to Asn253 | Enhances A₂A binding affinity and selectivity |
Propynyl (N1) | Hydrophobic packing with Phe168, π-stacking | Increases receptor residence time |
E-8-(3-Methoxystyryl) | H-bond to Ser277, hydrophobic enclosure | Establishes core antagonist pharmacophore |
Methyl (N7) | Steric occlusion of H-bond donors | Prevents agonist-like receptor activation |
Functional validation comes from in vivo pharmacological studies demonstrating MSX-3's dose-dependent reversal of dopamine D2 antagonist-induced effort-related deficits. At 2.0 mg/kg IP, MSX-3 completely restores lever-pressing behavior in rats treated with the D2 antagonist eticlopride by normalizing adenosine-D2 receptor heteromer signaling in the nucleus accumbens. This effect is mechanistically distinct from D1 antagonism reversal, as MSX-3 shows minimal efficacy against SCH39166-induced deficits, highlighting the privileged functional interaction between A₂A and D2 receptors co-localized on striatal medium spiny neurons [1]. The phosphonooxypropyl group's metabolic lability is functionally confirmed by intracerebroventricular administration studies showing that direct MSX-2 administration produces identical reversal of effort-related deficits without requiring peripheral metabolism [5].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0